Cas no 89845-91-0 (Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-)
![Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]- structure](https://www.kuujia.com/scimg/cas/89845-91-0x500.png)
89845-91-0 structure
Product name:Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-
Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]-
- 1-methyl-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene
- DTXSID00531642
- 89845-91-0
- 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene
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- Inchi: InChI=1S/C15H15NO2S/c1-12-2-4-13(5-3-12)10-19-11-14-6-8-15(9-7-14)16(17)18/h2-9H,10-11H2,1H3
- InChI Key: FEMXLTLXPUBLQS-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.08234989g/mol
- Monoisotopic Mass: 273.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.1Ų
- XLogP3: 4.3
Benzene, 1-methyl-4-[[[(4-nitrophenyl)methyl]thio]methyl]- Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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5. Back matter
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